Stereochemical Inactivity vs. CPI-1612: A 8.1 nM IC50 Differential
(R,R)-CPI-1612 is the stereochemically defined inactive isomer of the potent EP300/CBP HAT inhibitor CPI-1612. While CPI-1612 exhibits an IC50 of 8.1 nM against EP300 HAT in scintillation proximity assays (SPA), (R,R)-CPI-1612 demonstrates no measurable inhibitory activity in the same assay [1]. This >1000-fold difference in potency is a direct consequence of the specific (R,R) stereochemistry .
| Evidence Dimension | EP300 HAT Inhibition |
|---|---|
| Target Compound Data | No measurable inhibitory activity |
| Comparator Or Baseline | CPI-1612: IC50 = 8.1 nM |
| Quantified Difference | >1000-fold (inferred from assay limit of detection) |
| Conditions | In vitro scintillation proximity assay (SPA) for full-length EP300 HAT activity |
Why This Matters
This stark quantitative difference validates (R,R)-CPI-1612 as a definitive negative control, enabling clear attribution of biological effects to the active inhibitor's on-target engagement.
- [1] Wilson, J. E.; et al. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Med. Chem. Lett. 2020, 11 (6), 1324–1329. View Source
